molecular formula C22H20N4O2S B11263290 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11263290
M. Wt: 404.5 g/mol
InChI Key: NEDCKDYMVOPLAE-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, which is then functionalized with various substituents. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and sulfanyl groups, in particular, contribute to its unique properties compared to other pyrazolo[1,5-a]pyrazine derivatives .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S/c1-15-6-5-7-16(12-15)24-21(27)14-29-22-19-13-18(25-26(19)11-10-23-22)17-8-3-4-9-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

NEDCKDYMVOPLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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